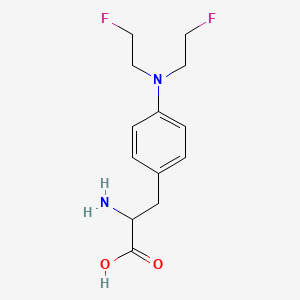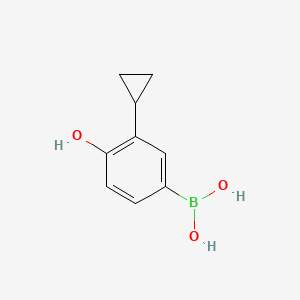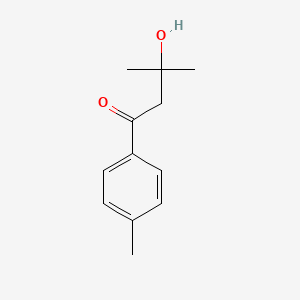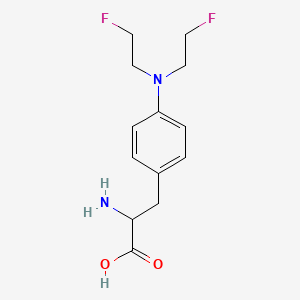
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is a phenylalanine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bis(2-fluoroethyl)amino group attached to the phenyl ring of alanine, making it a subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The bis(2-fluoroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while reduction will produce the corresponding amines.
Aplicaciones Científicas De Investigación
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine involves its ability to alkylate DNA. This compound binds to the N7 position of guanine in DNA, leading to the formation of inter-strand cross-links. These cross-links disrupt DNA synthesis and transcription, ultimately causing cytotoxicity in both dividing and non-dividing cells .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: A phenylalanine derivative with a bis(2-chloroethyl)amino group instead of bis(2-fluoroethyl)amino.
Chlorambucil: Another alkylating agent with a similar mechanism of action but different structural components.
Uniqueness
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is unique due to the presence of the bis(2-fluoroethyl)amino group, which may confer different chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
1222-66-8 |
|---|---|
Fórmula molecular |
C13H18F2N2O2 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
2-amino-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18F2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Clave InChI |
IQLKPDQPLGAXJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCF)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


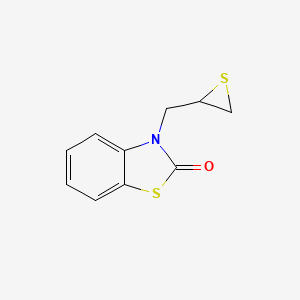
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

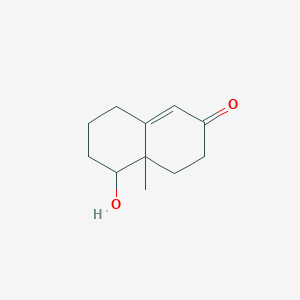
![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
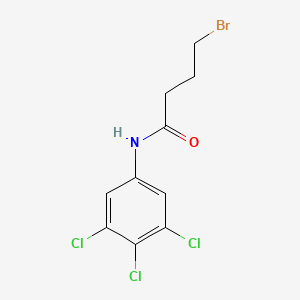
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
